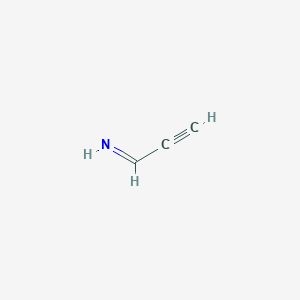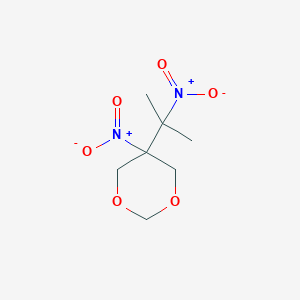
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group, an iodine atom, and a benzoyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The resulting 4-hydroxy-3-iodobenzoic acid is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 2-(4-Oxo-3-iodobenzoyl)benzoic acid.
Reduction: 2-(4-Hydroxybenzoyl)benzoic acid.
Substitution: 2-(4-Azido-3-iodobenzoyl)benzoic acid.
Applications De Recherche Scientifique
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using various imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-iodobenzoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The benzoyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine atom and benzoyl group, making it less reactive in certain chemical reactions.
3-Iodobenzoic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
2-Hydroxy-3-iodobenzoic acid: Similar structure but lacks the benzoyl group, affecting its lipophilicity and reactivity.
Uniqueness
2-(4-Hydroxy-3-iodobenzoyl)benzoic acid is unique due to the combination of functional groups it possesses. The presence of both a hydroxy group and an iodine atom allows for diverse chemical reactivity, while the benzoyl group enhances its lipophilicity and potential biological activity.
Propriétés
| 90278-70-9 | |
Formule moléculaire |
C14H9IO4 |
Poids moléculaire |
368.12 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-iodobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9IO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19) |
Clé InChI |
JYHZEGMATJBFHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)




